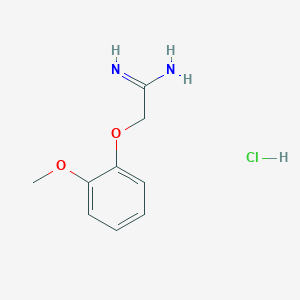

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

Overview

Description

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride, also known as 2-Methoxy-Phenoxy-Ethanimidamide Hydrochloride (2-MPEI-HCl), is an organic compound used in a variety of scientific research applications. 2-MPEI-HCl is a colorless crystalline solid that is soluble in water, alcohol, and organic solvents. It is used as a reagent for the synthesis of other compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Enantioselective Metabolism by Human Cytochromes

Research has highlighted the enantioselective metabolism of methoxychlor, a pesticide with structural similarities, by human cytochromes P450. This process involves the selective formation of different enantiomers by various P450 isoforms, which can have varying estrogenic/antiestrogenic/antiandrogenic activities, indicating the importance of understanding the metabolic pathways of such compounds for assessing their biological effects (Hu & Kupfer, 2002).

Role in Estrogenic Activity

Methoxychlor and its contaminants have been shown to undergo metabolic transformation into estrogenic products, demonstrating the proestrogenic properties of methoxychlor. This transformation requires metabolic intervention by hepatic microsomal monooxygenase(s), highlighting the potential estrogenic and proestrogenic properties of related compounds upon metabolic activation (Bulger, Feil, & Kupfer, 1985).

Impact on Ovarian Development

Early postnatal exposure to methoxychlor inhibits folliculogenesis and stimulates anti-Mullerian hormone production in the rat ovary, suggesting that exposure to related chemicals could have significant effects on ovarian development and function. This study emphasizes the need to understand the biological impacts of exposure to such compounds on reproductive health (Uzumcu, Kuhn, Marano, Armenti, & Passantino, 2006).

Reductive Dechlorination by Intestinal Bacteria

Research has shown that Eubacterium limosum, an intestinal bacterium, can transform methoxychlor through reductive dechlorination, suggesting that gut microbiota may play a role in the metabolic fate of such compounds within the human body. This transformation leads to the formation of more antiandrogenic active metabolites, indicating potential health risks associated with exposure to methoxychlor and possibly related compounds (Yim, Seo, Kang, Ahn, & Hur, 2008).

properties

IUPAC Name |

2-(2-methoxyphenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBERFHVCWBGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574205 | |

| Record name | (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride | |

CAS RN |

67386-40-7 | |

| Record name | (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B1627492.png)